1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine
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Overview
Description
1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine is a complex organic compound characterized by the presence of a cyclopropylmethyl group, an oxan-4-yl group, and an aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of cyclopropylmethyl bromide with 3-(oxan-4-yl)phenol to form an intermediate, which is then reacted with aziridine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of biological pathways and the inhibition of enzyme activity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the aziridine and oxan-4-yl groups.
Phenoxyacetic acid: Contains the phenoxy group but differs in the rest of the structure.
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Uniqueness
1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the cyclopropylmethyl group, oxan-4-yl group, and aziridine ring in a single molecule provides a versatile platform for chemical modifications and functionalization.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-16(15-6-8-20-9-7-15)10-18(3-1)21-13-17-12-19(17)11-14-4-5-14/h1-3,10,14-15,17H,4-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNGKIVSMWNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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